N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine
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Overview
Description
N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine is a complex organic compound that features a naphthyridine core substituted with a methoxyphenyl group and a butane-1,4-diamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxyphenyl-substituted naphthyridine with butane-1,4-diamine under controlled conditions. The reaction often requires the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells
Mechanism of Action
The mechanism of action of N1-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-benzene-1,4-diamine: Shares the methoxyphenyl group but differs in the core structure.
1-(4-Methoxyphenyl)-N-methylethanamine hydrochloride: Similar in having a methoxyphenyl group but with a different amine structure
Uniqueness
N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
562050-11-7 |
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Molecular Formula |
C19H22N4O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N'-[7-(4-methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine |
InChI |
InChI=1S/C19H22N4O/c1-24-15-8-6-14(7-9-15)17-13-18-16(5-4-12-21-18)19(23-17)22-11-3-2-10-20/h4-9,12-13H,2-3,10-11,20H2,1H3,(H,22,23) |
InChI Key |
KZVQKWDMKQZUNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C3C=CC=NC3=C2)NCCCCN |
Origin of Product |
United States |
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